2-Fluorofuran-3-carboxylic acid

Description

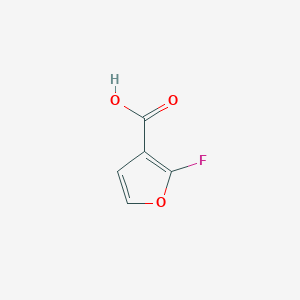

2-Fluorofuran-3-carboxylic acid is a fluorinated derivative of furan carboxylic acid, characterized by a fluorine atom at the 2-position and a carboxylic acid group at the 3-position of the furan ring. Fluorine’s electronegativity and small atomic radius influence electronic effects, acidity, and intermolecular interactions, distinguishing it from non-fluorinated analogs .

Properties

Molecular Formula |

C5H3FO3 |

|---|---|

Molecular Weight |

130.07 g/mol |

IUPAC Name |

2-fluorofuran-3-carboxylic acid |

InChI |

InChI=1S/C5H3FO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) |

InChI Key |

ARDPTGYJKIQZOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorofuran-3-carboxylic acid typically involves the fluorination of furan derivatives. One common method is the direct fluorination of furan-3-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic fluorination of furan-3-carboxylic acid using transition metal catalysts, which can enhance the efficiency and selectivity of the fluorination process. Additionally, continuous flow reactors can be employed to improve the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluorofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Products include furan-3-carboxylic acid derivatives with additional oxygen-containing functional groups.

Reduction: Products include furan-3-methanol or furan-3-aldehyde.

Substitution: Products include various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluorofuran-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex furan derivatives and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving furan derivatives.

Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Fluorofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating the compound’s incorporation into biological systems. These interactions can modulate enzymatic activity, inhibit microbial growth, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Physical and Structural Properties of Selected Furan Carboxylic Acids

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 2-Fluorofuran-3-carboxylic acid* | C₅H₃FO₃ | 130.08 | N/A | Fluorine at C2; carboxylic acid at C3 |

| 2-Furoic acid | C₅H₄O₃ | 112.08 | 129–130 | Carboxylic acid at C2; no fluorine |

| 3-Furoic acid | C₅H₄O₃ | 112.08 | 122–123 | Carboxylic acid at C3; no fluorine |

| 2,5-Furandicarboxylic acid | C₆H₄O₅ | 156.09 | N/A | Two carboxylic acid groups at C2 and C5 |

| 5-Formylfuran-3-carboxylic acid | C₆H₄O₄ | 140.09 | N/A | Formyl group at C5; carboxylic acid at C3 |

*Predicted properties based on analogs.

- Acidity: The electron-withdrawing fluorine at C2 in this compound likely increases the acidity of the carboxylic acid group compared to non-fluorinated analogs like 3-furoic acid (pKa ~3–4) .

- Melting Points : Fluorine’s polarity may elevate the melting point relative to 3-furoic acid (122–123°C), though exact data is unavailable.

Chemical Reactivity and Stability

- Reactivity: Fluorine’s electronegativity enhances electrophilic substitution resistance but may facilitate nucleophilic attacks at electron-deficient positions.

- Stability: Fluorinated compounds often exhibit greater metabolic and thermal stability. However, decomposition under combustion may release toxic hydrogen fluoride (HF), akin to 5-formylfuran-3-carboxylic acid’s release of CO and NOx .

Table 2: Hazard Comparison

| Compound | Acute Toxicity (GHS) | Key Hazards |

|---|---|---|

| This compound* | Likely Category 4 (oral/dermal/inhalation) | Potential HF release during decomposition |

| 4-Formylfuran-2-carboxylic acid | Category 4 (oral/dermal/inhalation) | Irritant; incomplete toxicity data |

| 2-Furoic acid | R36/37/38 (irritant) | Skin/eye irritation |

*Inferred from structural analogs .

- Handling Precautions: Fluorinated furans may require stricter controls than non-fluorinated analogs due to HF risks. Protective equipment (gloves, respirators) is advised, as seen for 5-formylfuran-3-carboxylic acid .

Ecological and Regulatory Considerations

- Environmental Impact: Data gaps exist for fluorinated furans, but their persistence is anticipated due to strong C-F bonds. Non-fluorinated analogs like 2-furoic acid lack bioaccumulation data .

- Regulatory Status : Most fluorinated furans are restricted to R&D use, as seen for 4-formylfuran-2-carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.